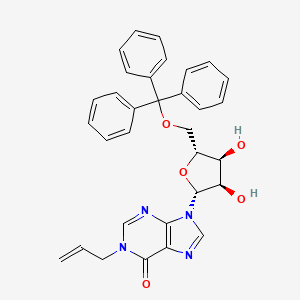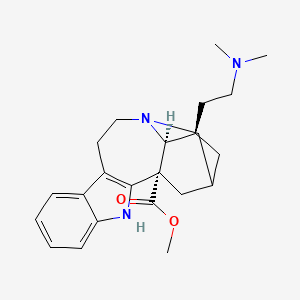
18-Dimethylaminocoronaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Dimethylaminocoronaridine is a synthetic derivative of ibogaine, a naturally occurring psychoactive substance found in plants of the Apocynaceae family. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of addiction and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Dimethylaminocoronaridine involves several steps, starting from the precursor ibogaine. The process typically includes the methylation of the nitrogen atom in the ibogaine structure to introduce the dimethylamino group. This reaction is usually carried out under controlled conditions using reagents such as dimethylamine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
18-Dimethylaminocoronaridine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties, making them valuable for further research .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 18-Dimethylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors in the brain. By binding to these receptors, it modulates the release of neurotransmitters such as dopamine, which plays a crucial role in addiction and reward pathways. This modulation helps reduce the craving and withdrawal symptoms associated with substance abuse .
Comparison with Similar Compounds
Similar Compounds
18-Methylaminocoronaridine: Another derivative of ibogaine with similar pharmacological properties.
18-Methoxycoronaridine: Known for its anti-addictive properties and used in similar therapeutic applications.
Coronaridine: The parent compound from which these derivatives are synthesized.
Uniqueness
18-Dimethylaminocoronaridine stands out due to its enhanced safety profile and reduced toxicity compared to its parent compound, ibogaine. It also exhibits a more selective binding affinity for nicotinic receptors, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C23H31N3O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl (1S,17R,18S)-17-[2-(dimethylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C23H31N3O2/c1-25(2)10-8-16-12-15-13-23(22(27)28-3)20-18(9-11-26(14-15)21(16)23)17-6-4-5-7-19(17)24-20/h4-7,15-16,21,24H,8-14H2,1-3H3/t15?,16-,21-,23+/m0/s1 |
InChI Key |
WUYGHHRQOSQDIC-NVVKDKPXSA-N |
Isomeric SMILES |
CN(C)CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CN(C)CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


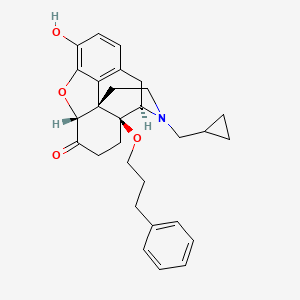
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)


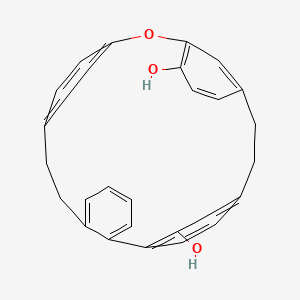
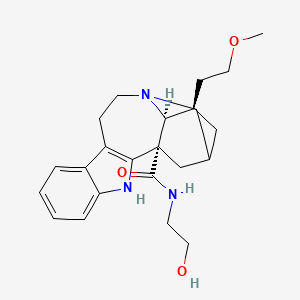
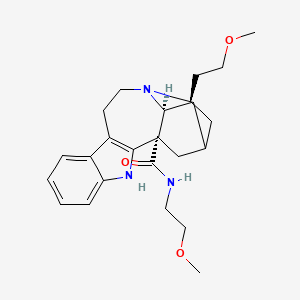

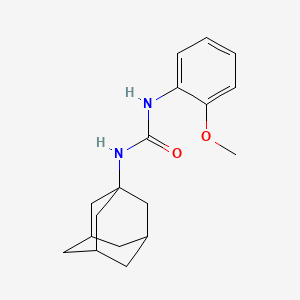

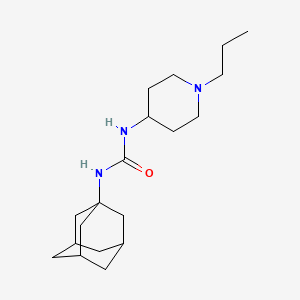

![1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea](/img/structure/B10840116.png)
